Clopidogrel Impurity D

Description

Properties

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

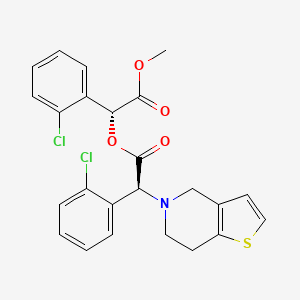

"Clopidogrel Impurity D chemical structure"

An In-Depth Technical Guide to the Chemical Structure and Analysis of Clopidogrel Impurity D

Introduction

Clopidogrel is a potent oral antiplatelet agent, classified as a thienopyridine, that is pivotal in the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral arterial disease.[1] Its mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelet surfaces, which in turn blocks platelet activation and aggregation.[1] The clinical success of any pharmaceutical agent like Clopidogrel is intrinsically linked to its purity, safety, and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

The presence of impurities, which can originate from the synthesis process, degradation of the API, or interaction with excipients, can potentially compromise the therapeutic effect and safety of the medication.[][3] Therefore, a thorough understanding of the impurity profile is a critical aspect of drug development and quality control. This guide provides a comprehensive technical examination of a specific related substance, this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into its chemical structure, potential formation pathways, and the analytical methodologies required for its precise identification and quantification.

Part 1: Physicochemical and Structural Characterization of this compound

This compound, also known as Clopidogrel Related Compound D, is a significant process-related or degradation product that requires careful monitoring.[4] Its fundamental properties are summarized below.

Key Physicochemical Data

| Property | Value | References |

| IUPAC Name | Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate | [4][5][6][7] |

| CAS Number | 1421283-60-4 | [4][5][6][7] |

| Molecular Formula | C₂₄H₂₁Cl₂NO₄S | [4][5][6] |

| Molecular Weight | 490.40 g/mol | [5][6] |

| Appearance | Off-White Solid | [6] |

| Solubility | Soluble in Methanol and DMSO | [6] |

| Storage Conditions | 2-8 °C | [6] |

Detailed Structural Elucidation

The IUPAC name, Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate, precisely defines the complex structure of Impurity D. A structural breakdown reveals it to be an ester formed from two distinct chiral molecules:

-

The Acyl Component : This portion is derived from (2S)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetic acid , which is commonly known as Clopidogrel Impurity A or Clopidogrel Carboxylic Acid.[] This molecule contains the characteristic thienopyridine core of Clopidogrel.

-

The Alcohol Component : This part is Methyl (2R)-(2-chlorophenyl)-2-hydroxyacetate . This molecule provides the second chlorophenyl ring and the methyl ester group.

The two components are linked via an ester bond (an acetyloxy group). The stereochemistry is critical, with two defined chiral centers: one with an (S) configuration from the Clopidogrel acid moiety and one with an (R) configuration from the methyl hydroxyacetate moiety. This specific stereochemical arrangement is essential for its unique identity and chromatographic behavior.

Caption: Chemical structure of this compound.

Part 2: Proposed Formation Pathway and Mechanistic Insights

Understanding the formation pathway of an impurity is crucial for developing control strategies during drug manufacturing. The structure of this compound strongly suggests its formation via an esterification reaction between Clopidogrel Impurity A and Methyl (R)-(2-chlorophenyl)-2-hydroxyacetate.

Causality of Formation: This reaction could theoretically occur under several conditions:

-

Process-Related Synthesis: If both precursor molecules are present as intermediates or by-products in the Clopidogrel synthesis process, they could couple under acidic conditions or in the presence of residual coupling agents.

-

Degradation: Under thermal stress or in formulations with acidic or basic excipients, Clopidogrel could hydrolyze to form Impurity A (the carboxylic acid). If the second precursor is also present, a subsequent esterification could lead to the formation of Impurity D.

The control of this impurity, therefore, hinges on minimizing the presence of one or both precursors and carefully controlling the pH, temperature, and residual reagents in the final steps of API synthesis and formulation.

Caption: Proposed formation pathway for this compound.

Part 3: Analytical Methodologies for Identification and Quantification

A robust, validated analytical method is essential for the routine monitoring of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying Clopidogrel and its related substances.

Expertise in Method Selection: The choice between normal-phase (NP) and reversed-phase (RP) HPLC is critical. While RP-HPLC is more common, NP-HPLC can offer superior separation for structurally similar compounds and isomers, which is often the case with drug impurities.[] An NP-HPLC method has been shown to effectively separate all known impurities of Clopidogrel, including the chiral ones.[8]

Experimental Protocol 1: Normal-Phase HPLC for Impurity Profiling

This protocol is a representative method for the separation of Clopidogrel and its impurities, including Impurity D.

Objective: To achieve baseline separation of Clopidogrel and all known related substances.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5µm). The choice of a chiral stationary phase is deliberate to ensure separation of enantiomeric impurities like Impurity C, while also effectively resolving other related substances.[8]

-

Mobile Phase: n-Hexane / Ethanol / Isopropyl Alcohol / Diethylamine (920:50:30:0.3 v/v/v/v).[8] The combination of a non-polar solvent (hexane) with polar modifiers (alcohols) and a basic additive (diethylamine) allows for fine-tuning of retention and peak shape on the polar stationary phase.

-

Flow Rate: 0.9 mL/min.

-

Detection Wavelength: 240 nm.[8] This wavelength provides good sensitivity for the thienopyridine chromophore present in Clopidogrel and its impurities.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Clopidogrel drug substance or a crushed tablet powder in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

-

-

System Suitability:

-

Inject a resolution solution containing Clopidogrel and known impurities (including Impurity D).

-

Verify that the resolution between all critical pairs is >2.0, ensuring the method's separating power.

-

-

Data Analysis:

-

Identify impurity peaks by comparing their retention times with those of qualified reference standards. In a published method, the retention time for Impurity D was approximately 8.78 minutes.[]

-

Quantify impurities using an external standard method or by area normalization, depending on the validation strategy.

-

Caption: General workflow for HPLC analysis of Clopidogrel impurities.

Structural Confirmation by Spectroscopy

While HPLC is used for separation and quantification, definitive structural confirmation relies on spectroscopic techniques. Commercial suppliers of the this compound reference standard typically provide a comprehensive data package including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

-

Mass Spectrometry (MS): High-resolution MS (HRMS) would be used to confirm the elemental composition (C₂₄H₂₁Cl₂NO₄S) by providing a highly accurate mass measurement of the molecular ion. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, helping to piece together the different parts of the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the chlorophenyl rings, the thienopyridine system, and the methyl ester.

-

¹³C NMR: Shows the number of unique carbon atoms, corroborating the overall structure.

-

2D NMR (COSY, HSQC, HMBC): These advanced experiments are essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two halves of the molecule through the ester linkage.

-

Conclusion

This compound is a structurally complex related substance whose control is vital for ensuring the quality and safety of the final drug product. This guide has detailed its definitive chemical structure, elucidated its likely formation through esterification, and provided a robust analytical framework for its detection and quantification. The application of high-resolution chromatographic techniques like NP-HPLC, coupled with definitive spectroscopic analysis, provides the necessary tools for researchers and quality control professionals. A thorough understanding of this impurity, from its molecular architecture to its analytical signature, is a cornerstone of maintaining the high standards required in pharmaceutical manufacturing.

References

-

Veeprho. (n.d.). Clopidogrel EP Impurity D | CAS 1421283-60-4. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Clopidogrel EP Impurity D. Retrieved from [Link]

-

Allmpus. (n.d.). CLOPIDOGREL EP IMPURITY D. Retrieved from [Link]

-

Patel, H. R., & Patel, J. K. (2018). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal for Scientific Research & Development, 6(3). Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Clopidogrel EP Impurity D | 1421283-60-4. Retrieved from [Link]

-

Mohan, A., et al. (2008). Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 417-422. Retrieved from [Link]

-

Radha Krishna Reddy, G., et al. (2011). Development and validation of stability indicating related substances method for clopidogrel bisulphate. Journal of Global Trends in Pharmaceutical Sciences, 2(4), 367-379. Retrieved from [Link]

-

Sai Traders. (n.d.). Clopidogrel EP Impurity D. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Clopidogrel EP Impurity D | CAS No- 1421283-60-4. Retrieved from [Link]

-

Reddy, G. J., et al. (2013). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. Synthetic Communications, 43(1), 72-81. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. allmpus.com [allmpus.com]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. jgtps.com [jgtps.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. glppharmastandards.com [glppharmastandards.com]

An In-depth Technical Guide to the Synthesis of Clopidogrel Impurity D

This guide provides a detailed exploration of the synthetic pathway for Clopidogrel Impurity D, a known related substance of the antiplatelet agent Clopidogrel. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic behind the synthesis, offering field-proven insights and actionable protocols.

Introduction: The Significance of Clopidogrel and Its Impurities

Clopidogrel is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[1] It is a prodrug, and its active metabolite irreversibly blocks the P2Y12 subtype of ADP receptor on the platelet surface, which plays a crucial role in platelet aggregation and cross-linking by the protein fibrin.[1]

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product. Regulatory agencies mandate strict control over the levels of impurities. This compound, with the chemical name (S)-(R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is a significant process-related impurity that requires careful monitoring and control.[2][3][4] Understanding its synthesis is paramount for developing effective control strategies and for the synthesis of the impurity as a reference standard for analytical purposes.

The Synthetic Strategy for this compound

The structure of this compound reveals that it is an ester formed between two key fragments:

-

Part A: (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (Clopidogrel Carboxylic Acid Impurity, also known as Clopidogrel Impurity A).

-

Part B: Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate.

Therefore, a logical synthetic approach involves the preparation of these two precursors followed by their esterification.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of Precursor A: (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (Clopidogrel Impurity A)

The synthesis of Clopidogrel Impurity A is achieved through the hydrolysis of Clopidogrel bisulfate.

Protocol:

-

Dissolution: Suspend Clopidogrel bisulfate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) dropwise to the suspension at room temperature.

-

Monitoring: Stir the reaction mixture at 60-65°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

-

Acidification: Adjust the pH of the aqueous layer to 5-6 with dilute hydrochloric acid to precipitate the carboxylic acid.[1]

-

Extraction: Extract the product into dichloromethane.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid as a solid.

Caption: Synthesis of Clopidogrel Impurity A.

Synthesis of Precursor B: Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate

The synthesis of this chiral alcohol can be accomplished through the resolution of the corresponding racemic acid followed by esterification. A plausible route starts from 2-chlorophenylglycine.

Protocol:

-

Diazotization: To a solution of (R)-(-)-2-chlorophenylglycine (1.0 eq) in aqueous sulfuric acid at 0-5°C, add a solution of sodium nitrite (1.1 eq) dropwise.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C until nitrogen evolution ceases. This step results in the formation of (R)-(-)-2-chloro mandelic acid.

-

Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Esterification: Dry the organic extract and concentrate it. Dissolve the crude (R)-(-)-2-chloro mandelic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours.

-

Isolation: After completion of the reaction (monitored by TLC), cool the mixture and neutralize it with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent, dry the organic layer, and concentrate it to obtain crude Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate. Purify by column chromatography.

An alternative approach involves the asymmetric reduction of methyl 2-(2-chlorophenyl)-2-oxoacetate using a chiral reducing agent.

Caption: Synthesis of Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate.

Final Synthesis: Esterification to Yield this compound

The final step is the esterification of (S)-Clopidogrel Carboxylic Acid with Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate. A standard coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.

Protocol:

-

Reactant Preparation: Dissolve (S)-Clopidogrel Carboxylic Acid (1.0 eq), Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

-

Coupling Reaction: Cool the solution to 0°C and add a solution of DCC (1.1 eq) in dichloromethane dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Purification: Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Final esterification step to synthesize this compound.

Characterization Data

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

| Technique | Expected Results |

| HPLC Purity | >95%[] |

| Mass Spectrometry | Molecular Weight: 490.4 g/mol .[2] Expected m/z for [M+H]⁺: 490.06. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the two chlorophenyl rings, the protons of the thienopyridine moiety, the methoxy group singlet, and the two methine protons. The chemical shifts and coupling constants will be crucial for confirming the stereochemistry. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure, including the carbonyl carbons of the ester groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups, C-Cl stretching, and other functional groups present in the molecule. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. This guide provides a robust and logical pathway for its preparation, starting from readily available precursors. The synthesis of this impurity is essential for its use as a reference standard in the quality control of Clopidogrel drug substance and product, ensuring the safety and efficacy of this vital medication. The protocols and strategies outlined herein are based on established chemical principles and provide a solid foundation for researchers in the pharmaceutical industry.

References

-

Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

-

ResearchGate. (2018, January 12). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. Retrieved from [Link]

-

IJSDR. (2024, December 9). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

- Google Patents. (n.d.). CN101747219A - Synthesis of clopidogrel impurity intermediate.

-

Cleanchem. (n.d.). Clopidogrel EP impurity D | CAS No: 1421283-60-4. Retrieved from [Link]

-

Veeprho. (n.d.). Clopidogrel EP Impurity D | CAS 1421283-60-4. Retrieved from [Link]

-

Allmpus. (n.d.). clopidogrel ep impurity d. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Clopidogrel Impurity D

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of Clopidogrel Impurity D, a critical related substance of the antiplatelet agent Clopidogrel. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes available data on the impurity's chemical identity, physical characteristics, and analytical methodologies for its characterization. The guide emphasizes the scientific rationale behind analytical choices, offering field-proven insights into impurity profiling within a regulatory framework. While Clopidogrel and its primary impurities (A, B, and C) are well-documented in pharmacopeial monographs, Impurity D represents a compound for which detailed public data is less prevalent, necessitating a consolidated technical resource.

Introduction: The Imperative of Impurity Profiling in Clopidogrel

Clopidogrel is a prodrug and a potent antiplatelet agent widely prescribed to reduce the risk of atherothrombotic events.[] Its therapeutic action is dependent on its conversion to an active thiol metabolite, which irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2] The manufacturing process and subsequent storage of Clopidogrel can lead to the formation of various related substances, including process-related impurities and degradation products.[] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities to ensure the safety, efficacy, and quality of the final drug product.[]

This compound is recognized as a significant related substance in this context. This guide focuses specifically on its physicochemical properties to support analytical method development, validation, and routine quality control.

Chemical and Physical Identity of this compound

This compound is a diastereomer of a dimeric ester compound. Its structural relationship to Clopidogrel is foundational to understanding its potential origins and analytical behavior.

Caption: Structural relationship between Clopidogrel and Impurity D.

Core Identification Parameters

A precise understanding of the impurity's identity is paramount for its synthesis as a reference standard and for accurate characterization.

| Property | Data | Reference(s) |

| Chemical Name (IUPAC) | Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate | [3][4][5] |

| Synonyms | Clopidogrel Related Compound D; Clopidogrel EP Impurity D | [4] |

| CAS Number | 1421283-60-4 | [3][5] |

| Molecular Formula | C₂₄H₂₁Cl₂NO₄S | [3][5] |

| Molecular Weight | 490.40 g/mol | [3] |

Known Physicochemical Properties

The physical state and solubility of Impurity D dictate sample handling, preparation, and the selection of chromatographic techniques.

| Property | Data | Reference(s) |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO). | [3] |

| Melting Point | Data not publicly available. | [3] |

| Storage | Recommended at 2-8 °C in a well-closed container. | [3][6] |

| pKa & logP | Specific experimental data for Impurity D is not publicly available. |

Scientist's Insight: The solubility in methanol is a key practical parameter, as methanol is a common solvent for preparing stock solutions in HPLC analysis of Clopidogrel and its impurities.[] The lack of public data on melting point and pKa suggests that this impurity may not have undergone the extensive solid-state characterization typical of an active pharmaceutical ingredient (API). For analytical purposes, its behavior in solution is the primary focus.

Analytical Characterization Strategy

A multi-faceted analytical approach is required for the definitive identification, quantification, and control of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, supported by mass spectrometry (MS) for structural confirmation.

Caption: General analytical workflow for the characterization of Impurity D.

Chromatographic Separation: Methodology and Rationale

The separation of this compound from the API and other related substances is challenging due to their structural similarities. The presence of multiple chiral centers in Impurity D necessitates careful consideration of the chromatographic mode.

Recommended Protocol: Stability-Indicating HPLC Method

This protocol is a synthesized example based on established methods for separating multiple Clopidogrel impurities.[][7]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Rationale: A buffered mobile phase with an acidic modifier like TFA is crucial for achieving sharp, symmetrical peaks for amine-containing compounds like Clopidogrel and its impurities by suppressing the ionization of silanol groups on the column packing. Acetonitrile is a common organic modifier providing good separation efficiency.

-

-

Gradient Elution:

Time (min) % A % B 0.0 80 20 25.0 50 50 26.0 80 20 | 35.0 | 80 | 20 |

-

Rationale: Gradient elution is necessary to resolve impurities with a wide range of polarities. Early-eluting polar compounds are separated first, while the increasing organic content (%B) ensures that more retained, non-polar compounds like Clopidogrel itself are eluted within a reasonable runtime.[7]

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 45 °C

-

Rationale: Elevated column temperature can improve peak shape and reduce viscosity, leading to better efficiency. It must be controlled to ensure run-to-run reproducibility.

-

-

Detection: UV at 220 nm.

-

Rationale: This wavelength provides good sensitivity for Clopidogrel and its related compounds, which share similar chromophores.[7] A PDA detector is highly recommended to assess peak purity across the entire UV spectrum, ensuring co-elution is not occurring.

-

-

Sample Preparation: Dissolve the sample in methanol or a methanol/mobile phase mixture to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometric Identification

For unequivocal identification, particularly during method development and forced degradation studies, LC-MS/MS is indispensable.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for Clopidogrel and its analogues due to the presence of the basic nitrogen atom in the thienopyridine ring system, which is readily protonated.[9]

-

Expected Mass: The protonated molecule [M+H]⁺ for Impurity D would be expected at m/z 490.4, considering the molecular weight of 490.40 Da. The isotopic pattern characteristic of a molecule containing two chlorine atoms should be observed, with prominent peaks at m/z 490, 492, and 494.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be used to fragment the parent ion. While specific fragmentation data for Impurity D is not published, logical fragmentation pathways would involve cleavage of the ester linkages. This fragmentation pattern can be compared against that of the Clopidogrel API to confirm the structural identity.[9]

Stability and Formation Pathway

The origin of an impurity dictates its control strategy. Process-related impurities are controlled by optimizing the synthesis, while degradation products are managed through formulation and storage conditions.[]

-

Probable Origin: this compound is listed by vendors as a metabolite and is designated as a European Pharmacopoeia impurity.[4][10] This suggests it could be formed either as a byproduct during the synthesis of Clopidogrel or through metabolic pathways in vivo. One patent describes the synthesis of related compounds from R-(-)-o-chlorophenylglycine methyl ester, indicating a potential synthetic origin from starting materials or intermediates.[11]

-

Forced Degradation Context: Clopidogrel itself is known to degrade significantly under acidic and basic hydrolytic conditions, primarily forming Impurity A (the carboxylic acid derivative).[] It is less susceptible to oxidative and photolytic stress. Specific forced degradation studies detailing the formation of Impurity D are not available in the public literature. If Impurity D were a degradation product, it would likely arise from complex intermolecular reactions under specific stress conditions.

Conclusion and Recommendations for Researchers

This compound is a structurally complex, diastereomeric related substance of Clopidogrel. This guide has consolidated the available data on its chemical identity and physicochemical properties.

Key Takeaways for the Application Scientist:

-

Prioritize High-Resolution Separation: Due to the stereochemical complexity, chromatographic methods must be rigorously developed and validated to ensure specificity. Chiral chromatography is strongly recommended for baseline separation.

-

Confirm Identity with MS: Given the potential for co-elution with other process impurities or degradants, mass spectrometry should be considered an essential tool for peak identification and method validation.

-

Use Certified Reference Standards: Accurate quantification is only possible with a well-characterized reference standard for this compound.

-

Acknowledge Data Gaps: The lack of public data on properties like melting point, pKa, and specific stability profiles highlights an area for further research. In-house characterization of these parameters for isolated Impurity D would be invaluable for developing robust control strategies.

This document serves as a foundational resource. As with any impurity profiling effort, continuous monitoring and rigorous analytical science are the cornerstones of ensuring pharmaceutical quality and patient safety.

References

-

Acta Scientific. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

- Google Patents. (n.d.). CN101393185A - Method for analytically separating clopidogrel and enantiomer thereof by HPLC method.

-

PubMed Central (PMC). (n.d.). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. [Link]

-

ResearchGate. (2017, November 16). Development of an HPLC method for the simultaneous determination of chiral impurities and assay of ( S )-Clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. [Link]

-

Der Pharma Chemica. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. [Link]

-

Farmacia. (n.d.). Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. [Link]

-

IJSDR. (2024, December 9). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]

-

Allmpus. (n.d.). clopidogrel ep impurity d. [Link]

-

PubMed. (n.d.). Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite. [Link]

-

Scirp.org. (n.d.). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. [Link]

-

PubMed Central (PMC). (n.d.). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2018, January 12). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. [Link]

-

PubMed Central (PMC). (2015, December 15). Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. [Link]

-

Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

-

Veeprho. (n.d.). Clopidogrel EP Impurity D | CAS 1421283-60-4. [Link]

-

Scribd. (n.d.). EP | PDF | Organic Compounds | Functional Group. [Link]

-

Cleanchem. (n.d.). Clopidogrel EP impurity D | CAS No: 1421283-60-4. [Link]

-

Pharmaffiliates. (n.d.). Clopidogrel-impurities. [Link]

-

World Journal of Pharmaceutical and Life Sciences. (2016, December 13). separation and determination of process-related impurities of clopidogrel bisulphate by rp-hplc. [Link]

-

SynZeal. (n.d.). Clopidogrel Impurities. [Link]

-

GLP Pharma Standards. (n.d.). Clopidogrel EP Impurity D | CAS No- 1421283-60-4. [Link]

-

Journal of Computer-Aided Molecular Design. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Clopidogrel EP Impurity D. [Link]

Sources

- 2. ijsdr.org [ijsdr.org]

- 3. allmpus.com [allmpus.com]

- 4. veeprho.com [veeprho.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. Clopidogrel hydrochloride European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Formation of Clopidogrel Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone antiplatelet therapy, is a prodrug that requires metabolic activation to exert its therapeutic effect. However, its stability is a critical concern in pharmaceutical development and formulation, as it is susceptible to degradation under various conditions, leading to the formation of impurities that can impact its efficacy and safety. This in-depth technical guide provides a comprehensive overview of the formation of clopidogrel degradation products. We will delve into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—elucidating the mechanisms of their formation and the structures of the resulting degradants. This guide is designed to be a practical resource, offering field-proven insights and detailed experimental protocols for conducting forced degradation studies in accordance with ICH guidelines. Furthermore, we will explore the analytical methodologies essential for the separation, identification, and quantification of these degradation products.

Introduction: The Imperative of Understanding Clopidogrel Stability

Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, crucial for preventing platelet aggregation.[1] As a prodrug, its journey from administration to therapeutic action is a delicate balance of metabolic activation and potential degradation. A significant portion, approximately 85%, of an administered dose is hydrolyzed by esterases into an inactive carboxylic acid derivative, while the remaining portion is metabolized by cytochrome P450 enzymes to its active thiol metabolite.[2]

The inherent chemical structure of clopidogrel, containing a labile ester group and a thieno[3,2-c]pyridine ring system, renders it susceptible to degradation. Understanding the formation of its degradation products is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust drug development. Forced degradation studies, mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in:

-

Elucidating Degradation Pathways: Identifying the likely degradation products and understanding the chemical transformations the drug substance may undergo.[3]

-

Developing Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]

-

Informing Formulation and Packaging Strategies: Guiding the development of stable dosage forms and selecting appropriate packaging to protect the drug from detrimental environmental factors.

This guide will systematically explore the chemical landscape of clopidogrel degradation, providing the technical details necessary for researchers to navigate this critical aspect of pharmaceutical science.

Major Degradation Pathways and Key Degradation Products

Clopidogrel's degradation is primarily driven by three key pathways: hydrolysis, oxidation, and photodegradation. Each of these pathways leads to the formation of specific, well-characterized degradation products.

Hydrolytic Degradation

Hydrolysis is the most prevalent degradation pathway for clopidogrel, primarily due to the cleavage of its methyl ester group. This reaction can occur under both acidic and basic conditions.[4]

Mechanism of Hydrolysis:

The hydrolysis of the ester linkage in clopidogrel is a classic nucleophilic acyl substitution reaction. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and methanol.

Key Hydrolytic Degradation Product: Clopidogrel Carboxylic Acid (Impurity A)

The primary product of hydrolysis is the inactive Clopidogrel Carboxylic Acid , also known as Clopidogrel Related Compound A.[5] This degradant is a major metabolite of clopidogrel in vivo and is formed by the action of carboxylesterases.[6]

-

IUPAC Name: (2S)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]-pyridin-5(4H)-yl]acetic acid[5]

-

CAS Number: 144457-28-3[7]

-

Molecular Formula: C₁₅H₁₄ClNO₂S[7]

-

Molecular Weight: 307.8 g/mol [7]

The formation of this carboxylic acid derivative is a critical parameter to monitor in stability studies as it represents a loss of the active precursor.[8]

Oxidative Degradation

Clopidogrel is also susceptible to oxidation, which can lead to the formation of several degradation products, most notably N-oxides.[8]

Mechanism of Oxidation:

Oxidative degradation can be induced by various oxidizing agents, with hydrogen peroxide being a common stressor in forced degradation studies. The tertiary amine in the piperidine ring of clopidogrel is susceptible to oxidation, leading to the formation of an N-oxide.

Key Oxidative Degradation Products:

-

Clopidogrel N-oxide: This product is formed by the oxidation of the nitrogen atom in the piperidine ring of the parent clopidogrel molecule.[8]

-

Clopidogrel Acid N-oxide: This degradant is a product of both hydrolysis and oxidation, where the ester group is hydrolyzed to a carboxylic acid and the piperidine nitrogen is oxidized to an N-oxide.[8]

-

Endo-iminium Impurity: Under certain oxidative conditions, a halogenated endo-iminium product can also be formed.[9]

The identification of these oxidative degradants is crucial as they can potentially have different pharmacological or toxicological profiles.

Photodegradation

Exposure to light, particularly UV radiation, can also induce the degradation of clopidogrel. The extent of photodegradation can be influenced by factors such as relative humidity.[10]

Mechanism of Photodegradation:

Photodegradation reactions are often complex and can involve various photochemical processes such as oxidation, reduction, and rearrangement.[11] For clopidogrel, exposure to light can lead to the formation of a number of degradation products, indicating multiple photochemical reaction pathways.[12]

Key Photodegradation Products:

The specific structures of all photodegradation products are not as extensively documented as those from hydrolysis and oxidation. However, studies have shown that exposure to light leads to the formation of several distinct degradants that can be separated and identified using chromatographic and spectroscopic techniques.[10]

Forced Degradation Studies: A Practical Workflow

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a critical tool for understanding the stability of a drug substance.[13] A well-designed forced degradation study will expose the drug to a range of stress conditions to generate the likely degradation products.

Logical Flow of a Forced Degradation Study:

Caption: A typical workflow for conducting forced degradation studies of clopidogrel.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on clopidogrel. It is crucial to note that the reaction times and temperatures may need to be adjusted to achieve a target degradation of 5-20%, as recommended by ICH guidelines.[13]

Protocol 1: Acid Hydrolysis

-

Sample Preparation: Prepare a stock solution of clopidogrel bisulfate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

Stress Condition: To 1 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1N hydrochloric acid.[1]

-

Incubation: Reflux the mixture at 60°C for 6 hours.[1] Monitor the degradation over time to achieve the desired level.

-

Neutralization: After cooling to room temperature, carefully neutralize the solution to pH 7 with 0.1N sodium hydroxide.[1]

-

Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Protocol 2: Base Hydrolysis

-

Sample Preparation: Use the same stock solution as in the acid hydrolysis protocol.

-

Stress Condition: To 1 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1N sodium hydroxide.[1]

-

Incubation: Reflux the mixture at 60°C for 6 hours.[1] Alternatively, degradation can be carried out at room temperature for a longer duration.

-

Neutralization: After cooling, neutralize the solution to pH 7 with 0.1N hydrochloric acid.[1]

-

Analysis: Dilute the neutralized solution with the mobile phase for analysis.

Protocol 3: Oxidative Degradation

-

Sample Preparation: Use the same stock solution as previously described.

-

Stress Condition: Treat the stock solution with 3% (v/v) hydrogen peroxide.[1]

-

Incubation: Keep the solution at room temperature for 7 days, or for a shorter duration with gentle heating if necessary to achieve the target degradation.[1]

-

Analysis: Dilute the solution directly with the mobile phase for analysis.

Protocol 4: Thermal Degradation

-

Sample Preparation: Place the solid clopidogrel bisulfate powder in a vial.

-

Stress Condition: Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.[1]

-

Analysis: Dissolve the heat-stressed solid in the mobile phase and dilute to a suitable concentration for analysis.

Protocol 5: Photodegradation

-

Sample Preparation: Expose the solid clopidogrel bisulfate powder in a thin layer in a suitable container.

-

Stress Condition: Irradiate the sample according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14] A photostability chamber is typically used for this purpose.

-

Analysis: Dissolve the photo-stressed solid in the mobile phase and dilute for analysis.

Analytical Methodologies for Degradation Product Analysis

A robust, stability-indicating analytical method is paramount for the successful analysis of clopidogrel and its degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice.

Stability-Indicating HPLC Method

A well-developed HPLC method should be capable of separating the parent drug from all known and potential degradation products.

Table 1: Example HPLC Method Parameters for Clopidogrel and its Degradation Products

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV at 222 nm[15] |

| Column Temperature | 25°C[8] |

Gradient Elution Program Example:

A gradient elution is often necessary to achieve optimal separation of clopidogrel and its diverse degradation products. A typical gradient might start with a higher aqueous phase concentration and gradually increase the organic phase (acetonitrile) over the course of the run.[8]

LC-MS/MS for Structural Elucidation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and quantification of degradation products.[16]

-

Structural Elucidation: By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the molecular weight and structural fragments of the degradation products can be determined, facilitating their identification.[17]

-

High Sensitivity and Selectivity: LC-MS/MS offers superior sensitivity and selectivity compared to UV detection, which is particularly important for detecting and quantifying low-level impurities.

Table 2: Mass Spectrometric Data for Clopidogrel and Key Degradation Products

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Clopidogrel | C₁₆H₁₆ClNO₂S | 322.1 |

| Clopidogrel Carboxylic Acid | C₁₅H₁₄ClNO₂S | 308.0 |

| Clopidogrel N-oxide | C₁₆H₁₆ClNO₃S | 338.1 |

| Clopidogrel Acid N-oxide | C₁₅H₁₄ClNO₃S | 324.0 |

Data compiled from multiple sources.[8][17]

Mechanistic Insights and Structural Diagrams

Understanding the reaction mechanisms provides a deeper insight into the formation of degradation products and can aid in predicting potential new impurities.

Hydrolysis of Clopidogrel:

Caption: Simplified schematic of the hydrolysis of clopidogrel to its carboxylic acid derivative.

Oxidation of Clopidogrel:

Caption: General representation of the oxidation of the piperidine nitrogen in clopidogrel.

Conclusion: A Proactive Approach to Stability

A thorough understanding of the formation of clopidogrel degradation products is fundamental to ensuring the quality, safety, and efficacy of this vital medication. This technical guide has provided a comprehensive framework for researchers and drug development professionals to navigate the complexities of clopidogrel stability. By implementing robust forced degradation studies, employing validated stability-indicating analytical methods, and gaining a deep understanding of the underlying degradation mechanisms, a proactive and scientifically sound approach to formulation development and quality control can be achieved. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource in this critical endeavor.

References

-

GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015). Indian Journal of Pharmaceutical Education and Research, 49(3), 219-227. Available from: [Link]

-

Tang, M., Mukundan, M., Yang, J., Charpentier, N., LeCluyse, E. L., Black, C., ... & Yan, B. (2006). Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1467-1476. Available from: [Link]

-

Housheh, S., Trefi, S., & Chehna, M. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(3), 219-227. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

-

MicroSolv Technology Corporation. (n.d.). Analysis of Clopidogrel with LCMS. Available from: [Link]

-

Renapurkar, S. D., Puranik, S. B., & Puranik, V. K. (2010). A LCMS compatible stability-indicating HPLC assay method for clopidogrel bisulphate. International Journal of ChemTech Research, 2(2), 823-829. Available from: [Link]

-

de Oliveira, D. N., & de Oliveira, K. T. (2021). Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. Molecules, 26(19), 5921. Available from: [Link]

-

Zhang, Y., Wang, J., & Chen, X. (2012). Development of an LC–MS/MS method for determination of 2-oxo-clopidogrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 70, 584-588. Available from: [Link]

-

Renapurkar, S. D., Puranik, S. B., & Puranik, V. K. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of ChemTech Research, 2(2), 823-829. Available from: [Link]

-

Zhu, H. J., Wang, X., Niu, J., & Li, Y. (2013). Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation. Drug Metabolism and Disposition, 41(10), 1837-1842. Available from: [Link]

-

Singh, A., Kumar, A., & Singh, S. (2023). Solar-driven clopidogrel degradation with europium-enhanced ZnO nanocatalyst. Environmental Science and Pollution Research, 30(58), 122475-122487. Available from: [Link]

-

Usman, M., Iqbal, M. S., Ahmad, M., & Iqbal, J. (2021). Stability Indicating HPLC Method for Simultaneous Assessment of Clopidogrel Bisulfate and Aspirin: Development and Validation. International Journal of Pharmaceutical Investigation, 11(2), 163–169. Available from: [Link]

-

Szabó, Z., Köteles, I., & Rácz, Á. (2016). Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. Journal of Pharmaceutical and Biomedical Analysis, 129, 348-355. Available from: [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Sharp, T. R. (2007). The role of forced degradation in developing stability indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29-43. Available from: [Link]

-

Housheh, S., Trefi, S., Haroun, M., & Chehna, M. F. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(3), 219-227. Available from: [Link]

-

El-Gindy, A., El-Yazby, F., & Maher, M. M. (2013). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2013, 856930. Available from: [Link]

-

Nagavi, J. B., & Gurupadayya, B. (2018). HPLC Chromatogram for oxidative degradation of clopidogrel bisulphate. ResearchGate. Available from: [Link]

-

Nagavi, J. B., Joshi, H., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal of Pharma Research and Health Sciences, 6(4), 2636-2647. Available from: [Link]

-

Lewis, J. D., Schomaker, R. N., & Hage, D. S. (2019). Inhibition of carboxylesterase-1 Alters Clopidogrel Metabolism and Disposition. Xenobiotica, 49(12), 1461-1469. Available from: [Link]

-

de Oliveira, D. N., & de Oliveira, K. T. (2021). Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. Scilit. Available from: [Link]

-

Szabó, Z., Köteles, I., & Rácz, Á. (2016). Photodegradation of clopidogrel. ResearchGate. Available from: [Link]

-

Tang, M., Mukundan, M., & Yang, J. (2006). Antiplatelet Agents Aspirin and Clopidogrel Are Hydrolyzed by Distinct Carboxylesterases, and Clopidogrel Is Transesterificated in the Presence of Ethyl Alcohol. ResearchGate. Available from: [Link]

-

Singh, B., & Saran, A. (2009). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 527-535. Available from: [Link]

-

Krishna, V. S., Kumar, D. R., Balamuralikrishna, K., & Rambabu, C. (2014). Development and validation of stability indicating RP-HPLC method for the determination of clopidogrel bisulphate in bulk and its dosage forms. Der Pharma Chemica, 6(2), 366-374. Available from: [Link]

-

Housheh, S., Trefi, S., Haroun, M., & Chehna, M. F. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. ResearchGate. Available from: [Link]

-

Patel, A. V., & Patel, C. N. (2011). Development and validation of RP-HPLC method for the estimation of clopidogrel bisulphate. Malaysian Journal of Analytical Sciences, 15(2), 169-177. Available from: [Link]

-

Fawzy, A., & Al-Majed, A. A. (2016). Kinetics and Mechanism of Permanganate Oxidation of Clopidogrel Hydrogen Sulfate: An Antiplatelet Drug in Acid Perchlorate Solutions. ResearchGate. Available from: [Link]

-

Scott, S. A., Collet, J. P., & Simon, T. (2011). Clopidogrel pathway. Pharmacogenetics and genomics, 21(10), 657–659. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Active Substances and Medicinal Products Q1B. Available from: [Link]

-

Kumar, A., & Singh, S. (2023). Photocatalytic treatment of industrial effluent containing clopidogrel using europium doped TiO2 thin films under solar irradiation. ResearchGate. Available from: [Link]

-

Battaglia, V., Meninno, S., & Lattanzi, A. (2018). One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel. European Journal of Organic Chemistry, 2018(20-21), 2568-2572. Available from: [Link]

- CN104434932A - Pharmaceutical composition of clopidogrel hydrogen sulfate and acetylsalicylic acid tablet and preparation method thereof. (n.d.). Google Patents.

-

R. D. Laboratories, Inc. (n.d.). Photostability. Available from: [Link]

-

Reddy, P. S., Reddy, G. R., & Reddy, M. S. (2010). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 2(6), 1-6. Available from: [Link]

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

IAGIM. (n.d.). Photostability. Available from: [Link]

-

Shah, A. K., & Shah, S. A. (2012). A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. ResearchGate. Available from: [Link]

-

Savić, M., Savić-Gajić, I., & Nikolić, V. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. Pharmaceutics, 14(4), 793. Available from: [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. pharmahealthsciences.net [pharmahealthsciences.net]

- 6. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. Arab Private University for Science and Technology | Research [aust.edu.sy]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mtc-usa.com [mtc-usa.com]

Topic: Characterization and Analysis of Clopidogrel Impurity D

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed examination of Clopidogrel Impurity D, a critical related substance in the manufacturing and stability testing of the antiplatelet agent Clopidogrel. As a senior application scientist, the following sections synthesize core chemical data, analytical methodologies, and the underlying scientific rationale to support researchers and quality control professionals in the pharmaceutical industry.

The Critical Role of Impurity Profiling in Clopidogrel Development

Clopidogrel is an essential antiplatelet medication used to inhibit blood clots in patients with a history of myocardial infarction, stroke, and peripheral artery disease.[1][2] It functions as a prodrug, with its active metabolite irreversibly blocking the P2Y12 subtype of ADP receptor on platelets.[1] The synthetic pathway to Clopidogrel is a multi-step process where various related substances, or impurities, can be generated.[2]

Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate stringent control over these impurities.[3][4] The presence of unknown or poorly characterized impurities can significantly impact the safety and efficacy of the final drug product. Therefore, the identification, synthesis, characterization, and quantification of each potential impurity are paramount during drug development and manufacturing.[2] this compound is one such related substance that requires precise characterization.

Core Molecular Attributes of this compound

Accurate identification of any pharmaceutical impurity begins with determining its fundamental molecular properties. This compound has been characterized using various analytical techniques, leading to the precise determination of its molecular formula and weight.

The IUPAC name for this compound is Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate. Its unique identity is registered under CAS Number 1421283-60-4.[5][6]

The following table summarizes the core molecular data for this compound, with Clopidogrel provided for comparison.

| Attribute | This compound | Clopidogrel (Active Pharmaceutical Ingredient) |

| Molecular Formula | C₂₄H₂₁Cl₂NO₄S[5][6] | C₁₆H₁₆ClNO₂S[1][7] |

| Molecular Weight | 490.40 g/mol [8][6] | 321.82 g/mol [7] |

| CAS Number | 1421283-60-4[9][5][6] | 113665-84-2[7] |

Note: Minor variations in reported molecular weight (e.g., 489.05 g/mol ) exist across suppliers, likely due to differences in calculation methods (monoisotopic vs. average mass).[9][5]

Analytical Workflow for Identification and Quantification

The control and monitoring of this compound rely on robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often coupled with UV or Mass Spectrometry (MS) detectors.

The following diagram illustrates a typical workflow for impurity characterization in a pharmaceutical setting, a process essential for managing substances like Impurity D.

Caption: Workflow for Pharmaceutical Impurity Identification and Control.

Exemplary HPLC Protocol for Clopidogrel and Its Impurities

This protocol is a representative example based on common practices for analyzing Clopidogrel and its related substances.[10][11] Method optimization and validation are required for specific applications.

Objective: To separate and quantify Clopidogrel and its related impurities, including Impurity D, in a drug substance or product.

1. Chromatographic System & Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[10]

-

Column: Kromasil 100 C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for the moderately nonpolar Clopidogrel molecule and its impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the analytes are in a single ionic form.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength for the analytes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45 °C. Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks and better resolution.[10]

-

Detection Wavelength: 220 nm. This wavelength is selected for its sensitivity in detecting Clopidogrel and its structurally related impurities.[10]

-

Injection Volume: 10 µL.

2. Gradient Elution Program: The use of a gradient is critical for resolving impurities with different polarities from the main API peak in a reasonable timeframe.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.01 | 80 | 20 |

| 25.0 | 50 | 50 |

| 26.0 | 80 | 20 |

| 35.0 | 80 | 20 |

3. Sample and Standard Preparation:

-

Diluent: Water and Acetonitrile mixture (e.g., 50:50 v/v).

-

Standard Preparation: Prepare a solution of Clopidogrel and certified reference standards of known impurities (including Impurity D) in the diluent at a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the drug substance or powdered tablets in a suitable solvent like methanol, followed by dilution with the diluent to achieve a target concentration (e.g., 100 µg/mL of Clopidogrel).[10] Filter the solution through a 0.45 µm filter before injection.

4. System Suitability Test (SST): Before sample analysis, inject a system suitability solution containing Clopidogrel and key impurities. As per USP guidelines, the resolution between critical pairs (e.g., Clopidogrel and its closest eluting impurity) must be greater than 2.0.[4][] The relative standard deviation (RSD) for replicate injections of the main peak should be less than 2.0%.

5. Causality and Rationale:

-

Reverse-Phase Chromatography: This mode is ideal for separating molecules of moderate to low polarity like Clopidogrel.

-

Gradient Elution: A gradient program is necessary because Clopidogrel impurities can have a wide range of polarities. A simple isocratic method may not elute all impurities or may fail to separate them from the main Clopidogrel peak.[10]

-

Acidified Mobile Phase: The acidic pH suppresses the ionization of silanol groups on the silica-based column, minimizing peak tailing. It also ensures that basic compounds like Clopidogrel are protonated, leading to consistent retention and sharp peaks.

References

-

Veeprho. Clopidogrel EP Impurity D | CAS 1421283-60-4. [Link]

-

Pharmace Research Laboratory. Clopidogrel EP Impurity D. [Link]

-

Pharmaffiliates. Clopidogrel-impurities. [Link]

-

Allmpus. clopidogrel ep impurity d. [Link]

-

Der Pharma Chemica. Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. [Link]

-

ResearchGate. Separation and determination of clopidogrel and its impurities by capillary electrophoresis | Request PDF. [Link]

-

Semantic Scholar. Separation and determination of clopidogrel and its impurities by capillary electrophoresis. [Link]

-

Cleanchem. Clopidogrel EP impurity D | CAS No: 1421283-60-4. [Link]

-

IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]

-

USP. Clopidogrel Tablets - Definition, Identification, Assay - USP 2025. [Link]

-

DergiPark. Determination of Clopidogrel in Pharmaceutical Preparation by UV- Visible Spectrophotometry and High Performance Liquid Chromatography Methods. [Link]

-

ResearchGate. (PDF) "There are no perfect analytical methods -optimization study of a pharmacopoeia method for clopidogrel analysis ". [Link]

-

USP-NF. USP Monographs: Clopidogrel Tablets. [Link]

-

USP-NF. USP Monographs: Clopidogrel Bisulfate. [Link]

-

PI & PI Biotech Inc. This compound. [Link]

-

ResearchGate. Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. [Link]

- Google Patents.

-

Alentris Research Pvt. Ltd. Clopidogrel EP Impurity D. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. Clopidogrel Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Clopidogrel EP Impurity D - Opulent Pharma [opulentpharma.com]

- 6. allmpus.com [allmpus.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. veeprho.com [veeprho.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

Navigating the Labyrinth of Clopidogrel Impurities: A Pharmacopeial and Analytical Guide

Introduction: The Criticality of Purity in Antiplatelet Therapy

Clopidogrel, a cornerstone in the prevention of atherothrombotic events, functions as a prodrug that, once metabolized, irreversibly inhibits the P2Y12 ADP receptor on platelets.[1] Its efficacy and safety are intrinsically linked to its purity profile. Impurities, which can arise from the manufacturing process, degradation, or storage, can potentially compromise the therapeutic window of the drug, introduce toxic effects, or reduce its potency.[] For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacopeial standards and analytical methodologies for controlling these impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality.

This technical guide provides an in-depth exploration of the pharmacopeial standards for Clopidogrel impurities as defined by the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (Ph. Eur.). We will delve into the chemical nature of the principal impurities, their formation pathways, and the validated analytical techniques essential for their detection and quantification. This guide is structured to offer not just procedural details but also the scientific rationale underpinning these critical quality attributes, reflecting a field-proven perspective on robust drug development.

I. The Regulatory Landscape: A Comparative Overview of Pharmacopeial Standards

The major pharmacopeias provide a harmonized, yet distinct, framework for the control of impurities in Clopidogrel. A thorough understanding of these standards is paramount for global pharmaceutical development and marketing. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides the foundational principles for classifying, identifying, and qualifying impurities in new drug substances.[3]

| Pharmacopeia | Specified Impurities & Limits | Total Impurities Limit | Unspecified Impurity Limit |

| USP | Clopidogrel Related Compound A: NMT 0.2%Clopidogrel Related Compound B (first enantiomer): NMT 0.3%Clopidogrel Related Compound C: NMT 1.0% | NMT 1.5% | NMT 0.1% |

| BP | Impurity A: NMT 0.15%Impurity B: NMT 0.15%Impurity C: NMT 0.15% | NMT 0.4% | NMT 0.10% |

| Ph. Eur. | Impurity A: NMT 0.15%Impurity B: NMT 0.15%Impurity C: NMT 0.15% | NMT 0.4% | NMT 0.10% |

NMT: Not More Than

It is crucial to note that while the specified impurities are largely consistent across the pharmacopeias, the acceptance criteria can vary, impacting the analytical method's required limit of quantification and the overall control strategy.

II. Unmasking the Impurities: Structures and Formation Pathways

A robust impurity control strategy is built upon a fundamental understanding of the chemical identity of the impurities and the mechanisms by which they are formed. For Clopidogrel, the primary impurities of concern are process-related and degradation products.[]

Key Identified Impurities:

-

Clopidogrel Related Compound A ((+)-(S)-(o-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid)): This impurity is the carboxylic acid derivative of Clopidogrel.[4][5] Its formation is primarily due to the hydrolysis of the methyl ester group of the parent drug.[][6] This degradation is significantly accelerated in acidic and basic conditions.[7]

-

Clopidogrel Related Compound B (Methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate): This is a positional isomer of Clopidogrel.[][8] Its presence is typically associated with the synthesis process, arising from an alternative cyclization pathway of a key intermediate.

-

Clopidogrel Related Compound C (Methyl (-)-(R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate): This is the (R)-enantiomer of Clopidogrel.[9][10][11] As the therapeutic activity resides in the (S)-enantiomer, the control of the (R)-enantiomer is critical.[] It is considered a process-related impurity, stemming from the use of non-enantiomerically pure starting materials or racemization during synthesis.

The following diagram illustrates the primary degradation pathway of Clopidogrel to its main hydrolytic impurity, Compound A.

Caption: Hydrolytic degradation of Clopidogrel to Impurity A.

III. The Analytical Arsenal: Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Clopidogrel and its impurities.[12] The choice of chromatographic conditions is critical for achieving the necessary resolution and sensitivity to meet pharmacopeial requirements.

Comparative Analysis of HPLC Methods:

| Parameter | USP Method | BP/Ph. Eur. Method | Alternative Validated Method[13] |

| Column | 4.6-mm × 15-cm; 5-µm packing L57 | 4.6-mm × 15-cm; 5-µm packing L1 | Inertsil C8 |

| Mobile Phase | Gradient of Phosphate buffer and acetonitrile | Gradient of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) | Gradient of 0.1% trifluoroacetic acid in water and acetonitrile |

| Detector | UV at 220 nm | UV at 220 nm | UV at 225 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30°C | Ambient | 25°C |

The selection of a specific method should be based on a thorough validation process demonstrating its suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness, as outlined in ICH Q2(R1) guidelines.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol outlines a robust, validated HPLC method for the simultaneous determination of Clopidogrel and its related compounds A, B, and C.

1. Materials and Reagents:

-

Clopidogrel Bisulfate Reference Standard (USP or equivalent)

-

Clopidogrel Related Compound A, B, and C Reference Standards (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic potassium phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Purified water (HPLC grade)

2. Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: 0.05 M Monobasic potassium phosphate, pH adjusted to 2.5 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-26 min: Gradient to 90% A, 10% B

-

26-30 min: Hold at 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV at 220 nm

-

Injection Volume: 10 µL

3. Standard Solution Preparation:

-

Prepare a stock solution of Clopidogrel Bisulfate in methanol.

-

Prepare individual stock solutions of each impurity in methanol.

-

From the stock solutions, prepare a mixed standard solution in the mobile phase at a concentration bracketing the specification limits for each impurity.

4. Sample Preparation:

-

Accurately weigh and transfer a quantity of the drug substance or powdered tablets equivalent to a target concentration of Clopidogrel into a volumetric flask.

-

Add a suitable volume of methanol to dissolve and sonicate if necessary.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter before injection.

5. System Suitability:

-

Inject the mixed standard solution.

-